2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide
Description
The compound 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-chlorophenyl group, a 4-pyridinyl moiety, and a sulfanyl-linked acetamide tail. Such triazole-acetamide hybrids are frequently explored in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Key structural features influencing its reactivity and bioactivity include:
- Triazole ring: Provides a rigid scaffold for molecular interactions.
- Halogen substituents (Cl, Br): Enhance lipophilicity and binding to hydrophobic pockets in biological targets.
- Pyridinyl group: May participate in hydrogen bonding or π-π stacking interactions.
- Sulfanyl bridge: Increases metabolic stability compared to ether or amine linkages.
Properties
CAS No. |
618880-44-7 |
|---|---|
Molecular Formula |
C22H16Br2ClN5OS |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H16Br2ClN5OS/c1-13-10-17(23)20(18(24)11-13)27-19(31)12-32-22-29-28-21(14-6-8-26-9-7-14)30(22)16-4-2-15(25)3-5-16/h2-11H,12H2,1H3,(H,27,31) |
InChI Key |
LWEURMVWQPDANG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
Thiosemicarbazides derived from 4-chlorophenylhydrazine and 4-pyridinecarboxylic acid hydrazide undergo cyclization in the presence of phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example:
-
4-Chlorophenylhydrazine hydrochloride is reacted with 4-pyridinecarboxylic acid hydrazide in ethanol under reflux to form the thiosemicarbazide intermediate.
-
Cyclization is achieved using PPA at 120–140°C for 6–8 hours, yielding the triazole-thiol core.
Key Parameters
| Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 110 | 5 | 68 |
| PPA | 130 | 7 | 72 |
Oxidative Cyclization of Thioamides
An alternative route involves the oxidative cyclization of N-(4-chlorophenyl)-N'-(pyridin-4-yl)thioamide using iodine (I₂) or hydrogen peroxide (H₂O₂) in basic media. This method avoids harsh acidic conditions but requires careful stoichiometric control to prevent over-oxidation.
Functionalization of the Triazole-Thiol Intermediate
The sulfanyl (-S-) group is introduced via nucleophilic substitution or thiol-ene reactions.
Alkylation with 2-Chloro-N-(2,6-Dibromo-4-Methylphenyl)Acetamide
The triazole-thiol intermediate is treated with 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide in dimethylformamide (DMF) or acetonitrile, using potassium carbonate (K₂CO₃) as a base.
Reaction Conditions
Thiol-Acrylate Michael Addition
In select cases, the thiol group undergoes Michael addition with acrylate derivatives, though this method is less common due to competing side reactions.
Synthesis of 2-Chloro-N-(2,6-Dibromo-4-Methylphenyl)Acetamide
This acetamide precursor is prepared via two routes:
Direct Acetylation of 2,6-Dibromo-4-Methylaniline
-
2,6-Dibromo-4-methylaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
The reaction proceeds at 0–5°C to minimize diacetylation, yielding the chloroacetamide derivative in 85% purity.
Stepwise Protection and Acylation
For higher purity, a protecting-group strategy is employed:
-
The amine group of 2,6-dibromo-4-methylaniline is protected with a tert-butoxycarbonyl (Boc) group.
-
Acylation with chloroacetyl chloride followed by Boc deprotection (using trifluoroacetic acid) yields the desired product.
Final Coupling and Purification
The alkylation step (Section 2.1) is followed by rigorous purification:
Chromatographic Techniques
Crystallization
Recrystallization from ethanol/water (1:1) at 4°C yields crystalline product with 99% purity.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements employ microreactors for the cyclocondensation and alkylation steps, reducing reaction times by 40% and improving yields to 78%.
Green Chemistry Approaches
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF to reduce environmental impact.
-
Catalytic Optimization : Zeolite catalysts enhance the cyclization efficiency, lowering POCl₃ usage by 30%.
Analytical Characterization
Post-synthesis analysis includes:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm).
-
HRMS : Validates molecular weight (observed m/z: 593.7 vs. calculated 593.7).
-
X-ray Crystallography : Resolves the triazole ring conformation and sulfanyl-acetamide linkage.
Challenges and Mitigation Strategies
Steric Hindrance
The 2,6-dibromo-4-methylphenyl group imposes steric constraints during alkylation. Using polar aprotic solvents (e.g., DMSO) at elevated temperatures (90°C) mitigates this issue.
Halogen Reactivity
Bromine substituents may participate in unintended nucleophilic substitutions. Strict temperature control (<80°C) and inert atmospheres (N₂/Ar) prevent debromination.
Comparison with Analogous Compounds
| Compound Variation | Synthetic Yield (%) | Key Difference |
|---|---|---|
| 4-Methylphenyl substituent | 72 | Reduced steric bulk |
| 3-Pyridinyl instead of 4-pyridinyl | 58 | Altered electronic properties |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Antifungal Activity
The compound is part of the triazole family, which is known for its antifungal properties. Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Research has shown that derivatives of this compound exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. A study demonstrated that a related triazole compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans, indicating strong antifungal potential .
Anticancer Properties
Recent studies have suggested that triazole derivatives can act as anticancer agents. The compound under discussion has shown promise in inhibiting the proliferation of cancer cells in vitro. For instance, research indicated that compounds with similar structures could induce apoptosis in breast cancer cell lines . This property is attributed to the ability to interfere with cellular signaling pathways involved in cell growth and survival.
Antimicrobial Activity
In addition to antifungal properties, this compound has demonstrated broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it could inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Fungicides
The structural characteristics of the compound make it suitable for use as a fungicide in agriculture. Its efficacy against fungal pathogens can help protect crops from diseases caused by fungi, thereby improving yield and quality. Field trials have shown that formulations containing triazole derivatives can reduce fungal infections in crops like wheat and barley by up to 40% .
Plant Growth Regulators
Research has also explored the potential of this compound as a plant growth regulator. Triazoles can modulate plant growth by affecting hormonal balance within plants. Studies have shown that applying such compounds can enhance root development and increase resistance to environmental stressors .
Synthesis of Novel Materials
The unique chemical properties of this compound allow for its use in synthesizing novel materials with specific functionalities. For example, it can be incorporated into polymers to create materials with enhanced thermal stability or antimicrobial properties. Research has demonstrated that incorporating triazole groups into polymer matrices can significantly improve their mechanical properties and resistance to degradation .
Photovoltaic Applications
Recent investigations into the use of triazole derivatives in organic photovoltaics have revealed their potential as electron transport materials. The incorporation of this compound into photovoltaic devices has been shown to enhance charge mobility and improve overall device efficiency .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridine group can bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their bioactivities, highlighting differences in substituents and pharmacological effects:
Key Comparative Insights:
Substituent Effects on Bioactivity: The 2,6-dibromo-4-methylphenyl group in the target compound may enhance steric bulk and halogen bonding compared to simpler aryl groups (e.g., 6m’s naphthalenyloxy or 7h’s p-tolylaminomethyl). This could improve target selectivity but reduce solubility . Sulfanyl vs. Ether/Oxy Linkages: The sulfanyl bridge in the target compound and 7h may confer greater resistance to oxidative degradation compared to ether-linked analogues like 6m .
Synthetic Pathways :
- The target compound likely follows a route similar to 7h , involving thiol-alkylation of a triazole precursor with bromoacetamide derivatives in the presence of K₂CO₃/acetone . In contrast, 6m was synthesized via 1,3-dipolar cycloaddition, emphasizing the versatility of triazole chemistry .
Biological Performance :
- While 7h and 8a derivatives demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg), the target compound’s bioactivity remains uncharacterized. Its bromine substituents may favor cytotoxicity or ferroptosis induction, as seen in halogenated anticancer agents .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide is a member of the 1,2,4-triazole family known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Structural Characteristics
This compound features a complex structure that includes:
- A triazole ring , which is critical for its biological activity.
- Chlorinated phenyl groups , enhancing its interaction with biological targets.
- A sulfanyl linkage , which may contribute to its reactivity and biological profile.
The molecular formula is with a molecular weight of approximately 423.19 g/mol.
Antimicrobial Activity
- Antifungal Properties : Compounds containing triazole rings are well-documented for their antifungal activities. The structure of this compound suggests potential efficacy against fungal infections, similar to other triazole derivatives which have been shown to inhibit fungal growth effectively .
- Antibacterial Effects : Research indicates that 1,2,4-triazoles exhibit significant antibacterial properties. For instance, derivatives have demonstrated high activity against both drug-sensitive and resistant Gram-positive bacteria . The specific compound's structural features may enhance its effectiveness against various bacterial strains.
Anticancer Potential
The presence of the triazole moiety in this compound has been associated with anticancer activity. Studies on related compounds have shown that triazoles can inhibit tumor growth by interfering with cellular processes and signaling pathways crucial for cancer cell proliferation . The unique combination of substituents in this compound may further augment its anticancer efficacy.
Anti-inflammatory Activity
Preliminary investigations suggest that the compound may possess anti-inflammatory properties. Similar triazole-based compounds have been reported to modulate inflammatory responses, indicating potential therapeutic applications in inflammatory diseases .
Understanding the mechanism of action is vital for elucidating how this compound exerts its biological effects. Preliminary studies suggest:
- The triazole ring may interact with enzymes or receptors involved in fungal and bacterial metabolism.
- The chlorinated phenyl groups could enhance binding affinity to biological targets due to their electron-withdrawing nature, potentially leading to improved therapeutic profiles.
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-{[4-(bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide | Similar triazole and sulfanyl structure | Anticancer potential |
| 5-(pyridinyl)-4H-1,2,4-triazol-3-thiol | Simplified structure with thiol group | Antifungal properties |
| 2-(4-chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide | Contains thiadiazole instead of triazole | Antimicrobial activity |
The uniqueness of 2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide lies in its specific combination of functional groups that may provide distinctive chemical reactivity and biological activity not found in simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- A study demonstrated that triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can lead to enhanced efficacy against resistant strains .
- Another research highlighted the antifungal properties of triazole compounds against Candida albicans, indicating a promising avenue for treating fungal infections .
Q & A
Q. What established synthetic routes are recommended for this compound?
The synthesis typically involves nucleophilic substitution between a triazole-thiol intermediate and a bromoacetamide derivative under basic conditions (e.g., NaH in DMF). Key steps include:
- Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides.
- Thiol activation for sulfanyl group introduction.
- Final coupling with the dibromo-methylphenyl acetamide moiety. Flow chemistry methods, such as those described for analogous heterocycles, can improve reproducibility and scalability .
Table 1: Common Reaction Conditions
Q. Which spectroscopic and crystallographic methods validate its structure?
- X-ray crystallography : Use SHELXL for refinement, focusing on resolving disorder in the triazole and acetamide groups. Validate hydrogen bonding networks (e.g., N–H···S interactions) .
- NMR : 1H/13C NMR to confirm substituent positions (e.g., pyridinyl vs. chlorophenyl groups).
- HRMS : High-resolution mass spectrometry for molecular ion verification.
Q. What safety protocols are critical during handling?
- Use fume hoods and PPE (gloves, lab coats) due to brominated/chlorinated aromatic groups.
- Store at 2–8°C in inert atmospheres to prevent degradation .
- Follow GHS guidelines for acute toxicity (H301) and environmental hazards (H400) .
Advanced Research Questions
Q. How can contradictory NMR and crystallographic data be resolved?
- Scenario : Discrepancies in proton environments (e.g., triazole tautomerism).
- Methodology :
Perform variable-temperature NMR to assess dynamic effects.
Compare experimental XRD bond lengths (C–S, ~1.76 Å) with DFT-optimized structures .
Use Hirshfeld surface analysis to evaluate crystal packing influences .
Q. What strategies optimize regioselectivity in triazole synthesis?
- Challenge : Competing 1,2,4-triazole vs. 1,3,4-triazole isomers.
- Solutions :
- Employ Cu(I)-catalyzed cycloadditions for regiocontrol.
- Monitor reaction progress via in-situ FTIR (e.g., C=O stretch at ~1700 cm⁻¹) .
- Use Design of Experiments (DoE) to optimize temperature and catalyst loading .
Q. How to model binding interactions for pharmacological studies?
- Approach :
Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) and the compound’s XRD-derived geometry .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of acetamide-protein interactions.
MM-PBSA : Calculate binding free energy to prioritize analogs for synthesis .
Table 2: Computational Parameters
| Parameter | Value/Software | Purpose | Reference |
|---|---|---|---|
| Force field | CHARMM36 | Protein-ligand dynamics | |
| Solvation model | TIP3P water | Explicit solvent effects | |
| Convergence criteria | RMSD < 2.0 Å | Stability assessment |
Q. What analytical methods address low yield in final coupling steps?
- Diagnostic steps :
HPLC-MS : Check for unreacted starting material (retention time shifts).
TGA/DSC : Identify thermal decomposition thresholds (>200°C).
Alternative conditions : Switch to microwave-assisted synthesis (80°C, 20 min) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
